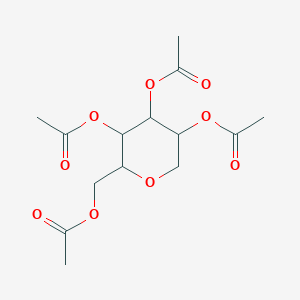

2,3,4,6-Tetra-O-acetyl-1,5-Anhydro-D-mannitol

Description

Properties

IUPAC Name |

(3,4,5-triacetyloxyoxan-2-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O9/c1-7(15)19-5-11-13(22-9(3)17)14(23-10(4)18)12(6-20-11)21-8(2)16/h11-14H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULWHEXUWXLOVPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(CO1)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30310806 | |

| Record name | 1,5-Anhydro-d-glucitol, tetra-O-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30310806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13121-61-4 | |

| Record name | NSC231899 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Anhydro-d-glucitol, tetra-O-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30310806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Cleavage Conditions

The cleavage is typically performed using Lewis acids (e.g., boron trifluoride etherate) in anhydrous solvents like dichloromethane. For example, permethylated mannans are treated with BH₃·THF followed by acetic anhydride to stabilize the anhydro ring. The reaction efficiency depends on the degree of methylation, with fully methylated substrates yielding 1,5-anhydro-D-mannitol in >80% purity.

Acetylation Protocol

The hydroxyl groups of 1,5-anhydro-D-mannitol are acetylated using acetic anhydride in pyridine. A study demonstrated that stirring at 25°C for 12 hours achieves complete acetylation at positions 2, 3, 4, and 6. The product is isolated via silica gel chromatography, with a reported yield of 72–78%.

Table 1: Optimization of Acetylation Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction Temperature | 25°C | Maximizes regioselectivity |

| Solvent | Pyridine | Prevents hydrolysis |

| Stoichiometry | 4:1 (Ac₂O:substrate) | Complete acetylation |

Protection-Deprotection Strategies

Patent literature describes a multi-step protection-deprotection sequence to synthesize acetylated anhydrohexitols. This method prioritizes regiochemical control, particularly for pharmaceutical intermediates.

Hydroxy Protection

Key hydroxyl groups are protected using acylating agents such as acetyl chloride or benzoyl chloride. For instance, reacting 1,5-anhydro-D-mannitol with acetyl chloride in dichloromethane at 0°C selectively protects primary hydroxyls. Tertiary hydroxyls require harsher conditions (e.g., refluxing with acetic anhydride).

Deprotection and Purification

Final deprotection employs ammonium acetate in methanol, removing benzyl or tert-butyldimethylsilyl (TBS) groups while retaining acetyl protections. Crystallization from ethanol/water mixtures yields the tetraacetylated product with >95% purity.

Radical-Mediated Synthesis

A radical-based approach using 2,2'-azobis(isobutyronitrile) (AIBN) and tri-n-butyltin hydride (TBTH) in benzene has been reported. This method avoids traditional protecting groups, streamlining the synthesis.

Reaction Mechanism

AIBN initiates radical formation at the anomeric carbon, followed by hydrogen abstraction from TBTH. The radical intermediate undergoes simultaneous acetylation, achieving regioselective protection.

Process Optimization

Heating at 80°C for 1.5 hours in benzene maximizes yield (100% conversion). The absence of protic solvents minimizes side reactions, while TBTH’s low boiling point facilitates removal via distillation.

Table 2: Radical-Mediated Synthesis Parameters

| Reagent | Role | Optimal Quantity |

|---|---|---|

| AIBN | Radical initiator | 0.1 equiv |

| TBTH | Hydrogen donor | 1.2 equiv |

| Benzene | Solvent | 10 mL/mmol |

Analytical Characterization

Post-synthesis analysis ensures structural fidelity. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal.

¹H-NMR Spectral Data

The tetraacetylated product exhibits distinct signals:

Electron-Impact MS Fragmentation

Key fragments include m/z 332 (M⁺), 273 (M⁺–AcOH), and 201 (M⁺–2×AcOH). These patterns confirm the acetyl group positions.

Industrial-Scale Considerations

Scalability challenges center on reagent cost and purification. The radical-mediated method, while efficient, requires costly TBTH. In contrast, reductive cleavage uses affordable borane reagents but generates stoichiometric waste.

Cost-Benefit Analysis

| Method | Cost per kg (USD) | Environmental Impact |

|---|---|---|

| Reductive cleavage | $1,200 | High (borane waste) |

| Radical-mediated | $2,500 | Moderate (tin waste) |

Chemical Reactions Analysis

Types of Reactions

1,5-Anhydro-d-glucitol, tetra-O-acetyl- undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 1,5-anhydro-d-glucitol.

Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Various nucleophiles can be used to replace the acetyl groups.

Major Products Formed

Hydrolysis: 1,5-Anhydro-d-glucitol.

Oxidation: Oxidized derivatives of 1,5-anhydro-d-glucitol.

Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound serves as a crucial building block in the synthesis of more complex molecules. Its structural features allow for various chemical modifications that can lead to the development of new compounds with desired properties.

Biology

In biological research, 2,3,4,6-Tetra-O-acetyl-1,5-Anhydro-D-mannitol is employed in studies related to carbohydrate metabolism and enzyme interactions. Its unique acetylation pattern enhances solubility and reactivity, making it an effective substrate in enzymatic reactions .

Medicine

The compound has been investigated for its potential in drug development:

- Targeting Glucose Transporters : It shows promise in targeting glucose transporters on cancer cells, which could lead to new therapeutic strategies for cancer treatment.

- Antimicrobial Activity : Studies have demonstrated significant antimicrobial properties against pathogens such as Mycobacterium tuberculosis (Mtb), with a minimum inhibitory concentration (MIC) of 50 µM/CFU.

- Antitumor Activity : In vitro studies reveal that it can inhibit the proliferation of various cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 25 |

| H1299 | 30 |

| H460 | 35 |

These findings indicate its potential as a lead candidate for developing new anticancer agents.

Study on Mycobacterium tuberculosis

In laboratory settings where macrophages were infected with Mtb and treated with varying concentrations of this compound, results showed a statistically significant reduction in viable bacilli within treated macrophages compared to untreated controls (p < 0.005). This highlights the compound's potential as an adjunct therapy in tuberculosis treatment.

Evaluation Against Cancer Cell Lines

A series of experiments conducted on human lung cancer cell lines demonstrated dose-dependent cytotoxicity. The structural diversity of derivatives from this compound allows for tailored activity against different cancer types.

Mechanism of Action

The mechanism of action of 1,5-anhydro-d-glucitol, tetra-O-acetyl- involves its interaction with specific molecular targets. In the context of cancer research, it selectively binds to glucose transporters on the surface of cancer cells, thereby inhibiting their glucose uptake and growth. This selective binding is attributed to the structural similarity of the compound to glucose, allowing it to compete with glucose for transporter binding sites.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences and Research Findings

Substituent Effects on Reactivity The acetyl groups in this compound enhance solubility in organic solvents (e.g., THF, DCM), making it ideal for stereoselective thioconjugation via thiol-ene coupling . In contrast, the non-acetylated 1,5-Anhydro-D-mannitol (CAS 492-93-3) is water-soluble and inhibits hexokinase in enzymatic assays, acting as a glucose metabolism modulator . Methylated analogs (e.g., 1,5-Anhydro-2,3,4,6-tetra-O-methyl-D-mannitol) exhibit distinct conformational flexibility in solution, as shown by solid-state NMR, which impacts their utility in stereochemical studies .

Synthetic Utility

- The acetylated derivative is a precursor in synthesizing 1,5-anhydro-D-glucitol derivatives for diabetes therapeutics, as demonstrated in the synthesis of hypoglycemic agents via deacetylation and functionalization . Brominated analogs (e.g., 2,3,4,5-Tetra-O-acetyl-1,6-dibromo-D-mannitol) are intermediates in radiopharmaceuticals due to their halogenated reactivity .

Stability and Conformation

Biological Activity

2,3,4,6-Tetra-O-acetyl-1,5-anhydro-D-mannitol (CAS No. 13121-61-4) is a carbohydrate derivative that has garnered attention for its potential biological activities. This compound is synthesized from D-mannitol and is characterized by its four acetyl groups attached to the hydroxyl groups of the mannitol structure. Its unique chemical properties make it a subject of interest in pharmacological research, particularly for its antimicrobial and antitumor activities.

- Molecular Formula : C14H20O9

- Molecular Weight : 332.31 g/mol

- Structure : The compound features a mannitol backbone with acetyl groups that enhance its solubility and reactivity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against Mycobacterium tuberculosis (Mtb), it demonstrated a minimum inhibitory concentration (MIC) of 50 µM/CFU, indicating potent bactericidal effects against this pathogen . The compound's activity was enhanced when compared to its deacetylated analogues, which required higher concentrations to achieve similar effects.

Antitumor Activity

The compound has also been investigated for its antitumor potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, modifications to the acetyl groups have been found to influence the cytotoxicity against human lung cancer cells significantly . The structural diversity of derivatives from this compound allows for tailored activity against different cancer types.

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Cell Wall Synthesis : Similar to other carbohydrate derivatives, it may interfere with the synthesis of bacterial cell walls.

- Modulation of Signaling Pathways : It has been suggested that this compound can influence various signaling pathways involved in inflammation and cell proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells leading to apoptosis.

Study on Mycobacterium tuberculosis

In a controlled laboratory setting, macrophages were infected with Mtb and treated with varying concentrations of this compound. Results showed a statistically significant reduction in viable bacilli within macrophages treated with the compound compared to untreated controls (p < 0.005). The study highlighted the compound's potential as an adjunct therapy in tuberculosis treatment .

Evaluation Against Cancer Cell Lines

A series of experiments were conducted on human lung cancer cell lines where this compound exhibited dose-dependent cytotoxicity. The IC50 values were determined for each cell line tested:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 25 |

| H1299 | 30 |

| H460 | 35 |

These results indicate that the compound could serve as a lead candidate for developing new anticancer agents .

Q & A

Basic: What are the recommended solvents and formulations for dissolving 2,3,4,6-Tetra-O-acetyl-1,5-Anhydro-D-mannitol in experimental settings?

Methodological Answer:

For in vitro studies , prioritize solvents like DMSO due to its high solvation capacity. If insolubility persists, ethanol, DMF, or H₂O can be tested with sonication or gentle heating (≤50°C). For in vivo applications , use injectable formulations such as:

- PEG300:Tween 80:Saline (5:2:3) for intravenous delivery.

- Carboxymethyl cellulose (CMC-Na) suspensions for oral administration.

Prepare stock solutions at 10–20 mM in DMSO and dilute with PBS or culture media to avoid solvent toxicity (>0.1% DMSO final concentration). Long-term storage should be at -20°C (powder) or -80°C (solutions) to prevent hydrolysis .

Basic: How is this compound synthesized and characterized in laboratory settings?

Methodological Answer:

The compound is typically synthesized via acetylation of 1,5-Anhydro-D-mannitol using acetic anhydride in pyridine. Key steps include:

Reaction monitoring : Track acetylation progress via TLC (silica gel, ethyl acetate/hexane eluent).

Purification : Use column chromatography (silica gel, gradient elution) to isolate the tetra-acetylated product.

Characterization : Confirm structure via ¹H/¹³C NMR (e.g., acetyl methyl signals at ~2.0–2.3 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation. Cross-reference with CAS 13121-61-4 for spectral databases .

Advanced: How does this compound interact with 1,5-anhydro-D-fructose reductase (EC 1.1.1.292), and how can this activity be experimentally validated?

Methodological Answer:

The compound’s deacetylated form, 1,5-Anhydro-D-mannitol , serves as a substrate for the reductase enzyme, which catalyzes its oxidation to 1,5-anhydro-D-fructose using NADP⁺. To study this:

- Enzyme Assay Design :

- Incubate the compound with purified enzyme and NADP⁺ in Tris-HCl buffer (pH 7.5).

- Monitor NADPH production spectrophotometrically at 340 nm.

- Kinetic Analysis : Calculate and using Lineweaver-Burk plots.

- Inhibition Studies : Test acetylated derivatives for competitive inhibition by varying substrate concentrations .

Advanced: How can researchers resolve discrepancies in metabolic study results when using this compound as a gluconeogenesis inhibitor?

Methodological Answer:

Contradictions in metabolic data often arise from:

- Dosage Variability : Optimize concentrations using dose-response curves (e.g., 0.1–10 mM in hepatocyte cultures).

- Model-Specific Effects : Validate findings across multiple systems (e.g., rodent liver vs. human HepG2 cells).

- Analytical Interference : Use LC-MS/MS to distinguish the compound from endogenous metabolites like sorbitol or mannitol.

- Control Experiments : Include 2,5-anhydro-D-mannitol (a known fructose analogue) as a comparator to isolate specificity .

Advanced: What analytical methods are optimal for detecting this compound in plant extracts or biological matrices?

Methodological Answer:

- GC-MS : Derivatize with BSTFA/TMCS to enhance volatility. Monitor fragments at m/z 73 (acetyl groups) and compare with NIST library entries (e.g., 1,5-Anhydro-D-mannitol in Polygala chinensis extracts) .

- HPLC-ELSD : Use a C18 column with isocratic elution (acetonitrile:H₂O, 70:30) and evaporative light scattering detection for quantification without derivatization.

- NMR Profiling : Analyze acetyl group integration ratios in CDCl₃ to confirm purity and structural integrity.

Basic: What storage conditions ensure the stability of this compound?

Methodological Answer:

- Powder : Store at -20°C under inert gas (argon) to prevent moisture absorption and hydrolysis. Stability exceeds 3 years under these conditions.

- Solutions : Aliquot and store at -80°C for ≤6 months. Avoid freeze-thaw cycles by using single-use aliquots.

- Transport : Ship at ambient temperature with desiccants to minimize degradation during transit .

Advanced: How should researchers address byproduct formation during the synthesis of this compound?

Methodological Answer:

Byproducts like 1,4-anhydro-D-glucitol or 2,5-anhydro-D-mannitol (see sorbitol dehydration studies) may form due to incomplete acetylation or side reactions. Mitigation strategies include:

- Reaction Optimization : Adjust acetic anhydride stoichiometry (≥5 equivalents) and reaction time (12–24 hrs).

- Purification Tweaks : Employ reverse-phase HPLC (C18 column, methanol:H₂O gradient) to separate acetylated isomers.

- Quality Control : Validate purity via HPLC-DAD (λ = 210 nm) and compare retention times with authenticated standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.